

Introduction: The Strategic Value of a Pre-functionalized Pyridine Core

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Compound of Interest

Compound Name: 4-Iodo-5-methylpyridin-2-amine

Cat. No.: B2686806

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In the landscape of modern medicinal and process chemistry, the strategic selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a synthetic campaign. **4-Iodo-5-methylpyridin-2-amine** is a heterocyclic building block of significant value, offering a pre-functionalized and strategically substituted pyridine scaffold.^[1] Its structure, featuring a nucleophilic amino group and a reactive iodo substituent, makes it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.^{[1][2][3]}

The iodine atom at the C4 position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. The 2-amino group, meanwhile, provides a crucial vector for further derivatization, cyclization, or as a key pharmacophoric element for establishing hydrogen-bond interactions with biological targets.^[4] This guide provides a detailed exploration of the synthesis and core applications of **4-Iodo-5-methylpyridin-2-amine**, offering field-proven insights and detailed protocols for its effective utilization in drug discovery and development.

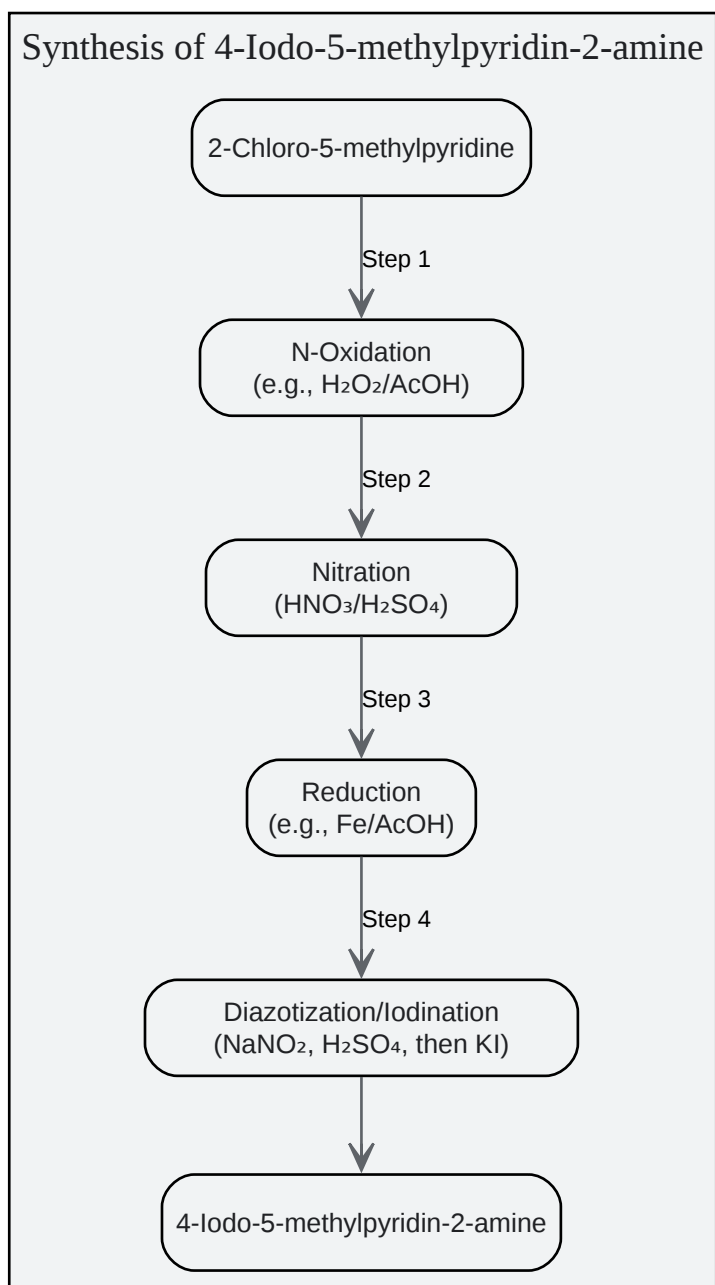
Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Property	Value	Reference
CAS Number	1227581-81-8	[5]
Molecular Formula	C ₆ H ₇ IN ₂	[1][5]
Molecular Weight	234.04 g/mol	[1][5]
Appearance	Yellow to brown powder	[1]
Melting Point	115-119 °C	[1]
Boiling Point	316.0±42.0 °C (Predicted)	[5]
LogP	2.78	[5]
Storage	Store at 0-8 °C	[1]

Synthesis of the Starting Material

While **4-Iodo-5-methylpyridin-2-amine** is commercially available, understanding its synthesis provides valuable context for potential impurities and scalability. A common route begins with the more accessible 2-chloro-5-methylpyridine, proceeding through a four-step sequence.[6] This method ensures regioselective introduction of the iodo group at the C4 position, which is activated by the N-oxide intermediate.



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Caption: A representative synthetic pathway to **4-Iodo-5-methylpyridin-2-amine**.^[6]

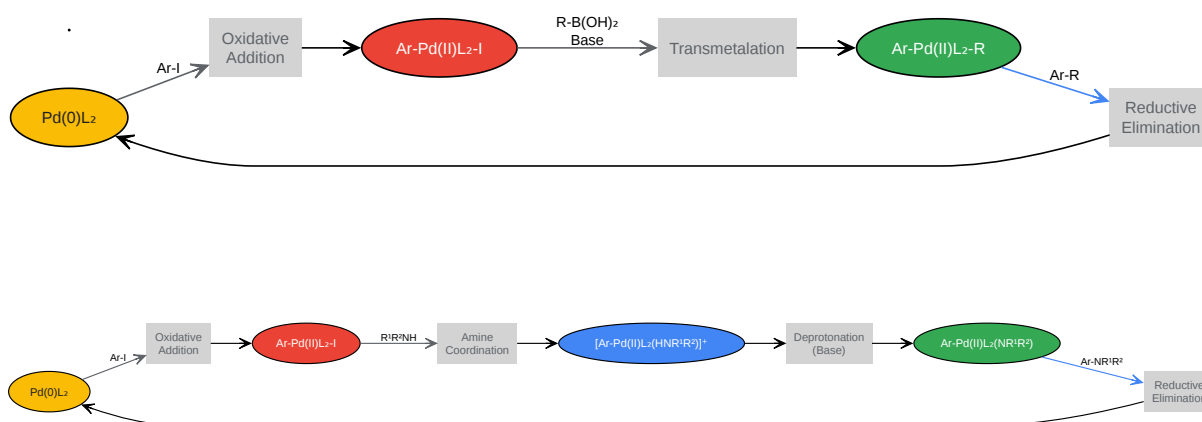
Core Synthetic Application I: Suzuki-Miyaura Cross-Coupling

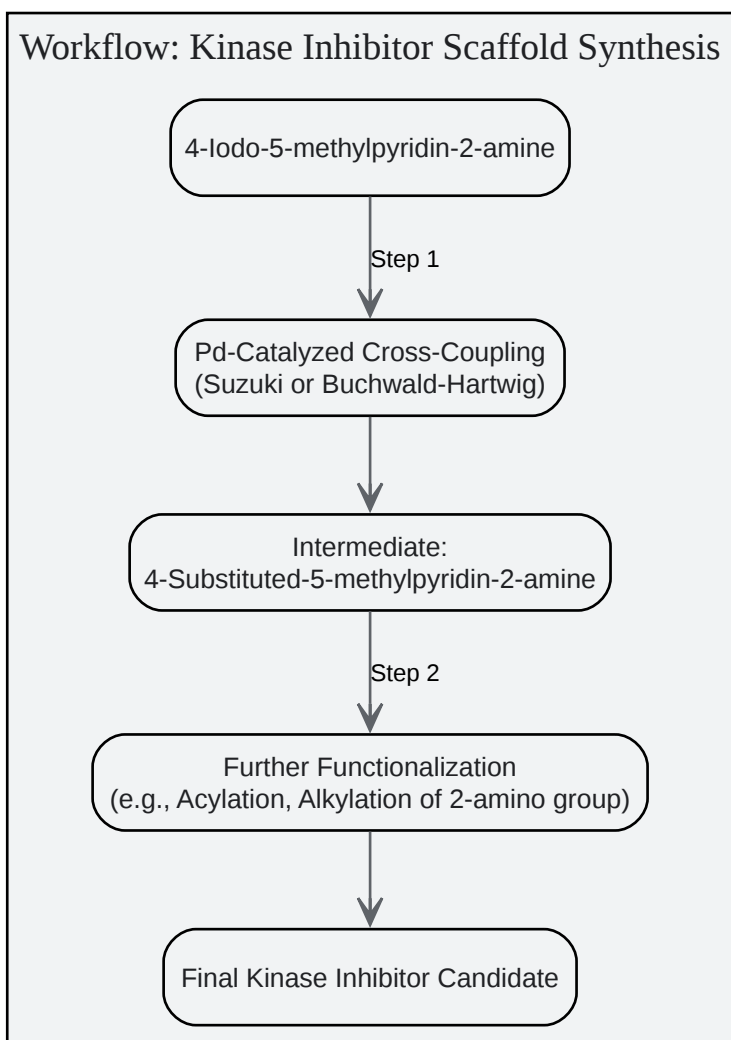
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming carbon-carbon bonds in modern organic synthesis.[7] The C(sp²)-I bond in **4-Iodo-5-methylpyridin-2-amine** is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an ideal substrate for this transformation. This reaction allows for the direct linkage of the pyridine core to a vast array of aryl and heteroaryl boronic acids or esters, providing a modular and efficient route to biaryl structures common in kinase inhibitors.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-stage process:[7]

- **Oxidative Addition:** The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of aryl iodides makes it highly efficient.[7]
- **Transmetalation:** In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.





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